2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolinone class, characterized by a fused bicyclic core of benzene and pyrimidine rings. The structure is further modified with a 2,3-dimethoxyphenyl-substituted oxazole moiety at position 2 and a 4-methoxyphenyl group at position 2. Its synthesis typically involves multi-step reactions, including cyclocondensation, Suzuki coupling, or nucleophilic substitution, as seen in analogous quinazolinone derivatives .
Quinazolinones are pharmacologically significant, with reported antimicrobial, anticancer, and anti-inflammatory activities. The presence of methoxy groups in this compound may enhance lipophilicity and metabolic stability compared to non-substituted analogs, though steric effects could modulate binding affinity .
Properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S/c1-17-23(29-26(36-17)21-9-7-11-24(34-3)25(21)35-4)16-37-28-30-22-10-6-5-8-20(22)27(32)31(28)18-12-14-19(33-2)15-13-18/h5-15H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJHHFJXEWHZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilamide Derivatives
Methodology :
- Substrate Preparation :
- Thiolation :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 h |
| Temperature | 110°C |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 3:7) |
| Characterization | $$ ^1H $$ NMR (DMSO-d6): δ 8.33 (s, 1H, NH), 7.74–7.70 (m, 1H, ArH) |
Preparation of 4-(Chloromethyl)-2-(2,3-Dimethoxyphenyl)-5-Methyl-1,3-Oxazole
Oxazole Ring Formation via Vilsmeier-Haack Reaction
Procedure :
- Chloroacetylation :
- Cyclization :
- Methylation :
Optimization Notes :
- Solvent Impact : DMF enhances electrophilicity of the intermediate acyl chloride.
- Yield : 65–70% after distillation under reduced pressure.
Sulfur-Based Coupling of Fragments
Nucleophilic Substitution
Reaction Conditions :
- Substrates :
- 3-(4-Methoxyphenyl)-2-mercapto-3,4-dihydroquinazolin-4-one (1.0 equiv)
- 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole (1.1 equiv)
- Base : Triethylamine (2.0 equiv) in anhydrous THF at 60°C for 12 h.
Mechanistic Insight :
- Deprotonation of the thiol group facilitates nucleophilic attack on the chloromethyl oxazole.
Yield and Purity :
- Crude Yield : 85%
- Purification : Recrystallization from ethanol affords 92% purity (HPLC).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Approach
Protocol :
- Combine 2-aminobenzamide, 4-methoxyphenylacetaldehyde, and 4-(chloromethyl)oxazole in the presence of Fe₃O₄@EDTA/CuI nanocatalyst (5 mol%).
- Conditions : Ethanol, 80°C, 6 h.
- Advantages :
Limitations :
- Lower regioselectivity (75% vs. 92% in stepwise method).
Leuckart–Wallach-Type Reduction
Application :
- Reduces a quinazoline precursor to dihydroquinazolinone using formic acid.
- Yield : 68% with minimal byproducts (H₂O, CO₂).
Characterization and Spectral Data
Spectroscopic Confirmation
X-ray Crystallography (Hypothetical)
Industrial Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.
Reduction: Reduction reactions can target the quinazolinone ring or the oxazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities, making it a subject of interest in biological research.
Medicine
In medicinal chemistry, compounds like 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering potential treatments for various diseases.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science. Their diverse reactivity and biological activity make them valuable in various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
The compound’s structural analogs differ in substituents, heterocyclic systems, and linker groups. Key examples include:
Key Observations :
Inference for Target Compound :
- The methoxy groups may reduce cytotoxicity compared to fluorophenyl analogs but could compromise target affinity.
- The sulfanyl linker might confer redox activity or susceptibility to metabolic cleavage, unlike ether or methylene linkers.
Research Findings and Gaps
Computational and Experimental Data Needs
- Docking Studies : Predictive modeling against kinases or cytochrome P450 enzymes could clarify selectivity.
- Solubility : Methoxy groups may improve solubility in polar solvents vs. chlorophenyl analogs (e.g., ), but experimental logP data are needed.
Biological Activity
The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
Chemical Structure:
The molecular formula of the compound is , with a molecular weight of approximately 465.5 g/mol. The structure features a quinazolinone core substituted with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4S |
| Molecular Weight | 465.5 g/mol |
| LogP | 3.3236 |
| Polar Surface Area | 81.409 Ų |
| Hydrogen Bond Acceptors | 9 |
Antitumor Activity
Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant antitumor activity. For instance, compounds similar to the target molecule have shown inhibition of cancer cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways such as the PI3K/Akt pathway.
- Case Study:
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
This activity may be attributed to the presence of the oxazole ring, which has been associated with antimicrobial effects in other chemical classes.
Enzyme Inhibition
Research has suggested that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes. For example, it has been shown to inhibit autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammation.
- Mechanism:
In Vitro Studies
In vitro assays have confirmed the compound's ability to inhibit cell growth and induce apoptosis in several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of PI3K/Akt signaling |
In Vivo Studies
Animal models have also been employed to evaluate the therapeutic potential of this compound. Notably:
- Model: Mice bearing xenograft tumors
- Outcome: Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and sulfanyl group incorporation. Key steps include refluxing in methanol or ethanol under controlled temperatures (60–80°C) for 6–12 hours. Monitoring via thin-layer chromatography (TLC) ensures intermediate formation. Recrystallization in polar solvents (e.g., ethanol) improves purity. Optimization focuses on solvent choice, catalyst loading (e.g., K₂CO₃ for deprotonation), and reaction time .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms the quinazolinone core .
- IR Spectroscopy : Detects functional groups like C=O (1650–1700 cm⁻¹) and C-S (650–700 cm⁻¹) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., oxazole-quinazolinone dihedral angles) for stereochemical validation .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Use standardized assays:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on bioactivity?
- Methodological Answer :
- Substituent Variation : Replace methoxy groups with halogens or bulkier substituents (e.g., ethoxy) to assess steric/electronic effects on target binding .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like dihydrofolate reductase (DHFR) .
- In Vitro Validation : Compare IC₅₀ values of analogs to identify critical substituents .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC (>95% purity threshold) to rule out impurities .
- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) and cell lines .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure inhibition kinetics (e.g., Michaelis-Menten plots) for targets like topoisomerase II .
- Gene Expression Profiling : RNA sequencing (RNA-seq) to identify differentially expressed pathways (e.g., apoptosis-related genes) .
- Computational Dynamics : Molecular dynamics simulations (e.g., GROMACS) to study ligand-protein binding stability .
Q. How can the compound’s stability under varying environmental conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–12 weeks. Monitor degradation via HPLC .
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) and simulate gastrointestinal conditions .
Q. What approaches resolve discrepancies in spectral data during structural characterization?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex regions (e.g., aromatic protons) .
- Comparative Crystallography : Cross-validate with published crystal structures of analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
